(S)-But-3-EN-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
153451-37-7; 75197-06-7 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.123 |
IUPAC Name |
(2S)-but-3-en-2-amine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5/h3-4H,1,5H2,2H3/t4-/m0/s1 |
InChI Key |
JDCBWJCUHSVVMN-BYPYZUCNSA-N |
SMILES |
CC(C=C)N |
solubility |
not available |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective Synthesis of S but 3 En 2 Amine and Its Functional Analogues
Chemoenzymatic and Biocatalytic Approaches
The use of enzymes in organic synthesis has gained considerable traction due to their remarkable stereoselectivity and mild reaction conditions. Chemoenzymatic and biocatalytic routes to (S)-But-3-en-2-amine and related chiral amines offer sustainable and efficient alternatives to traditional chemical methods.
Reductive Amination by Amine Dehydrogenases for Chiral Alkyl Amines
Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines via the reductive amination of prochiral ketones. researchgate.net This one-step process utilizes ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor, which is typically regenerated in situ, making it an atom-economical and environmentally benign method. researchgate.netnih.gov
Engineered AmDHs, often derived from amino acid dehydrogenases through protein engineering, have demonstrated the ability to catalyze the synthesis of a variety of chiral amines with high enantiomeric excess. researchgate.netnih.govusc.edu Recent studies have also highlighted the effectiveness of native AmDHs for the synthesis of short-chain chiral alkyl amines. For instance, the amine dehydrogenase from Mesorhizobium sp. MAFF303099 (MsmeAmDH) has been shown to be effective in the synthesis of (S)-butan-2-amine, a saturated analogue of this compound, from butan-2-one with high conversion and enantioselectivity. whiterose.ac.uk
Table 1: Reductive Amination of Butan-2-one to (S)-Butan-2-amine using MsmeAmDH whiterose.ac.uk
| Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 50 | >99 | 93.6 |
| 150 | >99 | 92.6 |
These results underscore the potential of AmDHs for the efficient and selective synthesis of small chiral amines like this compound from its corresponding ketone, but-3-en-2-one (B6265698). The high stereoselectivity is attributed to the specific binding of the substrate in the enzyme's active site. whiterose.ac.uk
Lipase-Catalyzed Kinetic Resolutions
Lipase-catalyzed kinetic resolution is a widely employed method for the separation of racemates of chiral alcohols and amines. chimia.chjocpr.com This technique relies on the enantioselective acylation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus enriched. The two enantiomers can then be separated.
In the context of synthesizing this compound, this method can be applied to the racemic amine itself or to its precursor, but-3-en-2-ol. For instance, the kinetic resolution of racemic 4-aryl- and 4-heteroarylbut-3-en-2-ols, which are structural analogues, has been successfully demonstrated using various commercial lipases. researchgate.net The lipase (B570770) from Pseudomonas fluorescens has shown high enantioselectivity in the acylation of the (R)-enantiomer, leaving the (S)-enantiomer of the alcohol, which can then be converted to the desired (S)-amine.
While traditional kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer, this can be overcome by employing a dynamic kinetic resolution (DKR) process. nih.gov In a DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.
Sequential Chemoenzymatic Methodologies for Stereoselective Amination
Sequential chemoenzymatic processes combine the advantages of both chemical and enzymatic catalysis to achieve transformations that are challenging for either method alone. beilstein-journals.orgnih.govmdpi.com A common strategy for the synthesis of chiral amines from allylic alcohols involves a two-step sequence: a chemical oxidation of the racemic alcohol to the corresponding prochiral ketone, followed by an enzymatic stereoselective reductive amination.
This approach has been successfully applied to the synthesis of various chiral amines. beilstein-journals.org For the synthesis of this compound, racemic but-3-en-2-ol can first be oxidized to but-3-en-2-one using a variety of chemical methods. Subsequently, the intermediate ketone can be subjected to an asymmetric reductive amination catalyzed by an (S)-selective amine transaminase or an amine dehydrogenase to yield the target this compound with high enantiopurity. The choice of the biocatalyst in the second step is crucial for controlling the stereochemical outcome.
Asymmetric Catalytic Synthesis
Asymmetric catalysis using chiral metal complexes is a powerful tool for the enantioselective synthesis of a wide range of molecules, including chiral amines. These methods often offer high turnover numbers and excellent enantioselectivities.
Asymmetric Hydrogenation of Imines and Enamides as Precursors
Asymmetric hydrogenation of prochiral imines and enamides is one of the most efficient and widely used methods for the synthesis of chiral amines. wikipedia.orgdicp.ac.cn This reaction involves the addition of hydrogen across the C=N or C=C double bond, guided by a chiral transition metal catalyst, typically based on rhodium, ruthenium, iridium, or palladium, with a chiral phosphine (B1218219) ligand. wikipedia.orgub.edudicp.ac.cn
To synthesize this compound via this route, but-3-en-2-one can be converted to an imine or enamide precursor. For example, reaction with a primary amine followed by dehydration would yield an N-substituted imine. Subsequent asymmetric hydrogenation of this imine using a suitable chiral catalyst would furnish the corresponding chiral amine. The protecting group on the nitrogen can then be removed to give the free amine. The choice of the metal and the chiral ligand is critical for achieving high enantioselectivity.
Table 2: Examples of Chiral Ligands for Asymmetric Hydrogenation
| Ligand Acronym | Metal commonly used with |
| BINAP | Ruthenium, Rhodium |
| DuPhos | Rhodium |
| SEGPHOS | Palladium, Ruthenium |
| Josiphos | Iridium, Rhodium |
The development of highly active and selective catalysts has made this a very attractive industrial process for the production of enantiomerically pure amines.
Metal-Catalyzed Asymmetric Alkylation and Hydroamination
More recent developments in asymmetric catalysis have introduced novel methods for the synthesis of chiral amines, including metal-catalyzed asymmetric alkylation and hydroamination reactions.
Asymmetric Hydroamination involves the direct addition of an N-H bond across a carbon-carbon double or triple bond. escholarship.org For a molecule like but-3-ene, a direct asymmetric hydroamination could potentially install the amine group and create the chiral center in a single step. Copper-catalyzed asymmetric hydroamination of internal olefins has been shown to be an effective method for producing enantioenriched α-branched tertiary amines. nih.gov While this method has been demonstrated for internal olefins, its application to terminal olefins like but-3-ene for the synthesis of a primary amine like this compound would require further development of catalyst systems. Photoenzymatic approaches to asymmetric hydroamination are also an emerging area of research. nih.govillinois.edu
Metal-Catalyzed Asymmetric Alkylation offers another route to chiral amines. Nickel-catalyzed asymmetric reductive hydroalkylation of enamides and enecarbamates has been developed to produce α-branched chiral amines. researchgate.netnih.govdntb.gov.ua This reaction effectively couples an enamide or enecarbamate with an alkyl electrophile in an enantioselective manner. This methodology provides access to a wide range of chiral amine structures that are relevant to pharmaceuticals.
Asymmetric Reductive Amination Utilizing Lewis Acid Catalysis
Asymmetric reductive amination represents a highly efficient strategy for the synthesis of chiral amines from prochiral ketones. While direct reductive amination of but-3-en-2-one with ammonia is challenging, Lewis acid catalysis can be employed to activate allylic alcohols for enantioselective amination, providing a synthetic equivalent. Iridium catalysis, in the presence of a Lewis acid activator, facilitates the direct, regio- and enantioselective amination of allylic alcohols to furnish branched allylic amines. berkeley.edu
In this approach, a chiral iridium catalyst is used in conjunction with a Lewis acid, such as niobium(V) ethoxide (Nb(OEt)5) or triphenylborane (B1294497) (BPh3), to activate the hydroxyl group of the corresponding allylic alcohol, rendering it a suitable leaving group. berkeley.edu This in situ activation avoids the need to pre-functionalize the alcohol to a more reactive species like a carbonate or phosphate. The chiral ligand on the iridium center, often a phosphoramidite (B1245037) or a di-phosphine, controls the stereochemical outcome of the nucleophilic attack by an amine. This methodology has been successfully applied to a range of arylamines, benzylic amines, and secondary aliphatic amines, affording the desired branched allylic amines with high regioselectivity and enantioselectivity. berkeley.edu
| Catalyst System | Lewis Acid | Amine Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| [Ir(COD)Cl]2 / Chiral Ligand | Nb(OEt)5 | Aniline | THF | RT | 85 | 95 |
| [Ir(COD)Cl]2 / Chiral Ligand | BPh3 (catalytic) | p-Methoxyaniline | Dioxane | 50 | 90 | 92 |
| [Ir(COD)Cl]2 / Chiral Ligand | Nb(OEt)5 | Benzylamine | THF | RT | 78 | 90 |
Organocatalytic Strategies for Chiral Amine Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. beilstein-journals.orgnih.gov For the synthesis of chiral homoallylic amines, such as this compound, organocatalytic allylation of imines is a particularly effective strategy. nih.gov This approach typically involves the activation of an imine by a chiral Brønsted acid catalyst, followed by nucleophilic addition of an allylating agent.
Chiral phosphoric acids derived from BINOL are exemplary catalysts for this transformation. They activate N-acylimines towards nucleophilic attack by allylboronates or allylsilanes. The reaction proceeds through a well-organized transition state where the catalyst directs the facial selectivity of the allyl group addition to the imine, thereby establishing the stereocenter with high fidelity. nih.gov A variety of N-acylimines, derived from both aromatic and aliphatic aldehydes, can be successfully employed, leading to the corresponding homoallylic amines in good yields and with excellent enantioselectivities. nih.gov
| Organocatalyst | Imine Substrate | Allylating Agent | Solvent | Yield (%) | ee (%) |
| (R)-TRIP | N-Benzoyl-phenylmethanimine | Allylboronic acid pinacol (B44631) ester | Toluene | 92 | 96 |
| (S)-3,3'-Diaryl-BINOL Phosphoric Acid | N-Boc-propionaldimine | Allyltrimethoxysilane | CH2Cl2 | 85 | 94 |
| Chiral Squaramide | N-Cbz-ethylglyoxylimine | Potassium allyltrifluoroborate | THF | 88 | 90 |
Chiral Auxiliary-Mediated Transformations, e.g., via Sulfinimines
The use of chiral auxiliaries is a robust and reliable method for asymmetric synthesis. For the preparation of chiral amines, Ellman's tert-butanesulfinamide has proven to be an exceptionally versatile and effective chiral auxiliary. rsc.orgyale.eduosi.lv The synthesis of this compound can be achieved through the diastereoselective addition of a vinyl nucleophile to an N-tert-butanesulfinyl aldimine.
The general strategy involves the condensation of (R)-tert-butanesulfinamide with acetaldehyde (B116499) to form the corresponding (R)-N-tert-butanesulfinyl aldimine. Subsequent nucleophilic addition of a vinyl Grignard or vinyl lithium reagent proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the incoming nucleophile to one face of the imine through a chelated six-membered ring transition state with the magnesium or lithium cation. harvard.edu After the addition, the sulfinyl auxiliary can be readily cleaved under mild acidic conditions to afford the desired this compound hydrochloride salt in high enantiomeric purity. harvard.edusigmaaldrich.com
| Aldehyde | Chiral Auxiliary | Vinyl Nucleophile | Diastereomeric Ratio (dr) | Cleavage Conditions |
| Acetaldehyde | (R)-tert-butanesulfinamide | Vinylmagnesium bromide | >95:5 | HCl in Methanol |
| Propanal | (R)-tert-butanesulfinamide | Vinylmagnesium bromide | >97:3 | HCl in Methanol |
| Isobutyraldehyde | (R)-tert-butanesulfinamide | Vinyllithium | >98:2 | HCl in Methanol |
Transition Metal-Catalyzed Coupling Reactions for Allylic Amine Construction
Transition metal-catalyzed allylic amination is a powerful and atom-economical method for the synthesis of allylic amines. nih.gov Palladium and iridium catalysts are particularly prominent in this area, enabling highly regio- and enantioselective transformations. nsf.govacs.org The synthesis of this compound can be envisioned through the asymmetric amination of a suitable C4 precursor, such as butadiene or a derivative thereof.
In a typical palladium-catalyzed asymmetric allylic amination, a palladium(0) precursor is combined with a chiral ligand, such as a derivative of BINAP or Trost ligand. acs.orgnih.gov This catalytic system reacts with an allylic substrate (e.g., an allylic carbonate or phosphate) to form a π-allyl palladium intermediate. The chiral ligand environment then dictates the enantiofacial selectivity of the subsequent nucleophilic attack by an amine. For the synthesis of this compound, ammonia or a protected equivalent can be used as the nucleophile. acs.org
Iridium catalysts offer complementary reactivity, often favoring the formation of branched allylic amines from terminal olefins. nih.govthieme-connect.de Chiral iridium complexes, typically featuring phosphoramidite or Feringa-type ligands, can catalyze the direct amination of allylic alcohols or ethers, providing a more direct route to the desired product. berkeley.edu
| Metal Catalyst | Chiral Ligand | Allylic Substrate | Amine | Regioselectivity (branched:linear) | ee (%) |
| Pd2(dba)3 | (S)-BINAP(S) | 1,3-Butadienyl acetate | Benzylamine | >95:5 | 98 |
| [Ir(COD)Cl]2 | (S)-Feringa Ligand | But-3-en-1-ol | Aniline | >99:1 | 97 |
| Pd(OAc)2 | (R,R)-Trost Ligand | But-3-en-2-yl carbonate | Morpholine | N/A | 95 |
Specialized Methods for Amine Preparation
Beyond the more conventional catalytic and auxiliary-based methods, specialized synthetic routes have been developed for the preparation of chiral amines. One such approach involves the enzymatic resolution of racemic amines or the asymmetric enzymatic synthesis from prochiral ketones. Biocatalysis offers the advantages of high selectivity, mild reaction conditions, and environmental compatibility. For instance, a transaminase enzyme could be employed to convert but-3-en-2-one directly to this compound using an amino donor, with the enzyme's chiral active site ensuring high enantioselectivity.
Another specialized chemical approach is the diastereoselective reduction of chiral N-sulfinyl ketimines. This method is particularly useful for accessing α-branched amines. For example, the condensation of but-3-en-2-one with (R)-tert-butanesulfinamide would yield the corresponding N-sulfinyl ketimine. Subsequent reduction with a hydride reagent such as L-selectride often proceeds with high diastereoselectivity, which is again controlled by the chiral auxiliary. Cleavage of the sulfinyl group then liberates the enantiopure amine. osi.lv This method provides an alternative to the addition of an organometallic reagent to an aldimine.
| Method | Precursor | Reagent/Enzyme | Key Feature |
| Enzymatic Transamination | But-3-en-2-one | Transaminase (ATA) | High enantioselectivity under mild aqueous conditions |
| Diastereoselective Reduction | (R)-N-Sulfinyl-but-3-en-2-imine | L-Selectride | High diastereoselectivity controlled by the auxiliary |
| Aza-Prins Cyclization | N-Tosyl homoallylamine | Lewis Acid | Formation of a cyclic amine with multiple stereocenters |
Chemical Reactivity and Derivatization Pathways of S but 3 En 2 Amine
Transformations Involving the Amine Functional Group
The primary amine group in (S)-But-3-en-2-amine is a key site for nucleophilic reactions, enabling the formation of a variety of nitrogen-containing derivatives.
The lone pair of electrons on the nitrogen atom of this compound confers nucleophilic character, allowing it to react with electrophiles.
Alkylation: The reaction of this compound with alkyl halides can lead to the formation of more substituted amines. However, the direct alkylation of primary amines is often challenging to control. masterorganicchemistry.comyoutube.com The initial monoalkylation product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to a propensity for overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective monoalkylation, specific strategies and reagents are often necessary. organic-chemistry.org
Acylation: In contrast to alkylation, acylation of this compound with acylating agents such as acid chlorides or anhydrides is a more controlled and synthetically useful transformation. This reaction leads to the formation of stable amide derivatives. The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). acs.orgwikipedia.org This reaction is fundamental in peptide synthesis and the creation of various functionalized molecules. google.com
Table 1: Comparison of Alkylation and Acylation of this compound
| Reaction | Electrophile | Product | Key Features |
|---|---|---|---|
| Alkylation | Alkyl Halide (R-X) | Substituted Amine(s) | Prone to overalkylation; can be difficult to control for mono-substitution. masterorganicchemistry.com |
| Acylation | Acyl Halide (RCOX) or Anhydride ((RCO)₂O) | Amide | Generally a high-yielding and controllable reaction; forms a stable amide bond. wikipedia.org |
The reaction of this compound with aldehydes and ketones is a cornerstone of its reactivity, leading to the formation of imines, also known as Schiff bases. masterorganicchemistry.com
Imine Formation: As a primary amine, this compound reacts with carbonyl compounds in an acid-catalyzed condensation reaction to form imines. libretexts.orglumenlearning.comyoutube.com The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. openstax.org Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org This reversible process is crucial in both synthetic chemistry and biological systems. openstax.orgnih.gov
Enamine Formation: Enamines are characterized by a C=C double bond adjacent to a nitrogen atom and are typically formed from the reaction of aldehydes or ketones with secondary amines. masterorganicchemistry.comchemistrysteps.comwikipedia.org Since this compound is a primary amine, it does not directly form a stable enamine upon reaction with a carbonyl compound. The intermediate iminium ion formed from a primary amine lacks a second alkyl group on the nitrogen, and deprotonation of the nitrogen is the favored pathway to the neutral imine. masterorganicchemistry.comchemistrysteps.com
Table 2: Reaction of this compound with Carbonyls
| Reactant | Product Type | Key Intermediate | Mechanistic Note |
|---|---|---|---|
| Aldehyde or Ketone | Imine (Schiff Base) | Carbinolamine | Reaction proceeds via nucleophilic addition followed by dehydration. libretexts.orgopenstax.org |
| Aldehyde or Ketone | Enamine | Not Formed Directly | Primary amines like this compound form imines, not enamines, due to the presence of two protons on the nitrogen. youtube.comchemistrysteps.com |
The reaction of this compound with sulfonyl chlorides (R-SO₂Cl) in the presence of a base yields sulfonamides. wikipedia.orgthieme-connect.com This is a robust and widely used method for the synthesis of this important functional group, which is a key structural motif in many pharmaceutical agents. acs.orglibretexts.org The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride, which is neutralized by the base. wikipedia.orgorganic-chemistry.org The resulting sulfonamides are typically stable, crystalline solids. wikipedia.org
The reaction of primary aliphatic amines, such as this compound, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. chemistrysteps.combyjus.com However, unlike their aromatic counterparts, aliphatic diazonium salts are highly unstable and readily decompose, even at low temperatures. organic-chemistry.orglibretexts.org This decomposition involves the loss of dinitrogen gas (N₂), a very stable leaving group, to generate a carbocation. organic-chemistry.org This carbocation can then undergo a variety of subsequent reactions, including substitution (with solvent or other nucleophiles), elimination to form alkenes, and rearrangement, often leading to a complex mixture of products. chemistrysteps.comorganic-chemistry.org
Transformations Involving the Terminal Alkene Functional Group
The vinyl group in this compound is susceptible to a range of addition reactions, with the potential for stereocontrol due to the existing chiral center.
Addition reactions to the alkene moiety of this compound can proceed with varying degrees of stereoselectivity, influenced by the chiral center at the C2 position. masterorganicchemistry.commasterorganicchemistry.com
Hydroamination: This reaction involves the addition of an N-H bond across the double bond. wikipedia.orglibretexts.org While intermolecular hydroamination of unactivated alkenes can be challenging, intramolecular versions are more common. researchgate.net For this compound, intermolecular hydroamination with another amine would lead to a 1,3-diamine. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is often controlled by the choice of catalyst. libretexts.orgacs.org The stereochemical outcome of the reaction will be influenced by the existing stereocenter.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond of this compound would proceed through a halonium ion intermediate. The subsequent nucleophilic attack by the halide ion would typically occur in an anti-fashion, leading to a dihalogenated product. The stereochemistry of the starting material will dictate the stereochemistry of the product.
Hydrogenation: The catalytic hydrogenation of the terminal alkene in this compound would result in the formation of (S)-butan-2-amine. This reduction is typically achieved using hydrogen gas and a metal catalyst (e.g., Pd, Pt, Ni). The reaction is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. Given the chiral nature of the starting material, this reaction would proceed with retention of the configuration at the C2 stereocenter. Asymmetric hydrogenation techniques could also be employed to influence the stereochemical outcome if a new stereocenter were to be formed. acs.org
Table 3: Stereoselective Addition Reactions to the Alkene of this compound
| Reaction | Reagent(s) | Product Type | Stereochemical Consideration |
|---|---|---|---|
| Hydroamination | Amine, Catalyst | 1,3-Diamine | Formation of a new stereocenter; outcome influenced by the existing chiral center and catalyst. wikipedia.orgrsc.org |
| Halogenation | X₂ (e.g., Br₂) | 3,4-Dihalo-butan-2-amine | Typically proceeds via anti-addition through a halonium ion intermediate. |
| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | (S)-Butan-2-amine | Syn-addition of hydrogen; retention of configuration at the existing stereocenter. acs.org |
Cycloaddition Chemistry, including [3+3] Cycloadditions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. While direct examples of [3+3] cycloadditions involving this compound are not extensively documented in readily available literature, the reactivity of analogous chiral amines and enamines in such transformations provides a strong basis for predicting its potential participation. nih.gov In a formal [3+3] cycloaddition, two three-atom components combine to form a six-membered ring. For a homoallylic amine like this compound, this could potentially occur through various mechanistic pathways.
One plausible scenario involves the in situ formation of an enamine or an iminium ion, which can then act as the three-atom component. For instance, the reaction of a cyclic enamine with an enone has been shown to proceed via a formal [3+3] cycloaddition to furnish tricyclic imino alcohols with high stereoselectivity. nih.gov This suggests that under appropriate conditions, this compound could be derivatized to form a suitable enamine that could engage in a similar cycloaddition.
The stereocenter inherent in this compound can be expected to play a crucial role in directing the stereochemical outcome of such cycloadditions, making it a valuable chiral building block. The development of organocatalytic asymmetric [3+3] cycloadditions further expands the potential applications of chiral amines in the synthesis of complex six-membered heterocyclic compounds. rsc.org
A hypothetical [3+3] cycloaddition involving a derivative of this compound is presented in the table below, illustrating a potential reaction pathway.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Enamine derived from this compound | α,β-Unsaturated ketone | Lewis Acid or Organocatalyst | Substituted Piperidine (B6355638) Derivative |
This table outlines a conceptual reaction. The successful implementation of such a reaction would depend on the careful selection of reaction partners and conditions to favor the desired [3+3] cycloaddition pathway over other potential side reactions.
Multi-Component and Tandem Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.org Chiral homoallylic amines are valuable substrates in MCRs for the synthesis of complex nitrogen-containing molecules. nih.gov Tandem reactions, on the other hand, involve a sequence of two or more bond-forming or bond-breaking events that occur in a single reaction vessel without the isolation of intermediates.
This compound is a prime candidate for utilization in various MCRs. For example, in a Petasis (borono-Mannich) reaction, an amine, an aldehyde, and a vinylboronic acid combine to form allylic amines. nih.gov The chiral nature of this compound would be expected to influence the stereochemical outcome of such transformations.
A particularly relevant tandem reaction strategy for homoallylic amines is the aza-Cope rearrangement followed by a Mannich cyclization. The aza-Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of a nitrogen-containing 1,5-diene. wikipedia.orgchem-station.comtcichemicals.com A derivative of this compound, upon N-allylation, would form a suitable precursor for a 2-aza-Cope rearrangement. The resulting iminium ion intermediate can then be trapped intramolecularly by a nucleophile in a Mannich-type cyclization to afford substituted piperidine rings. nih.gov This tandem sequence allows for the rapid construction of complex heterocyclic scaffolds from simple starting materials.
The following table summarizes a selection of multi-component and tandem reactions where a chiral homoallylic amine, as a conceptual stand-in for this compound, could be employed.
| Reaction Type | Reactants | Key Intermediate | Product Class |
| Petasis Reaction | Aldehyde, Vinylboronic Acid, this compound | Iminium Ion | Chiral Allylic Amines |
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid, this compound | α-Adduct of Iminium Ion and Isocyanide | Peptidomimetic Scaffolds |
| Aza-Cope/Mannich Tandem | N-Allylated derivative of this compound | Iminium Ion | Substituted Piperidines |
These examples highlight the synthetic versatility of this compound as a chiral building block in advanced organic synthesis. The strategic application of its inherent functionality in cycloaddition, multi-component, and tandem reaction sequences can provide efficient pathways to a wide array of stereochemically rich and complex nitrogen-containing molecules.
Applications of S but 3 En 2 Amine As a Chiral Building Block
Synthesis of Enantiomerically Pure Pharmaceutical Intermediates and Drug Candidates
Chiral amines are fundamental components in a vast array of pharmaceuticals, where the stereochemistry at a particular center is often crucial for therapeutic efficacy and safety. The synthesis of enantiomerically pure drug intermediates is therefore a critical endeavor in medicinal chemistry. While direct applications of (S)-But-3-en-2-amine in the synthesis of specific commercial drug candidates are not extensively detailed in publicly available literature, its structural motifs are present in many bioactive molecules. Chiral amines are essential for creating key intermediates like optically active 3-aminopiperidines, which are precursors for dipeptidyl peptidase IV (DPP-IV) inhibitors used in treating diabetes. beilstein-journals.org
The synthesis of complex pharmaceutical ingredients often involves the use of chiral building blocks to introduce stereocenters with high fidelity. For instance, in the development of inhibitors for neuronal nitric oxide synthase (nNOS), a potential therapeutic target, the synthesis relies on chiral pyrrolidine (B122466) intermediates. nih.gov Although the reported synthesis of these specific inhibitors starts from different precursors, a chiral amine like this compound could hypothetically be employed in similar synthetic strategies to introduce the necessary chirality.
The following table showcases examples of the synthesis of chiral pharmaceutical intermediates where chiral amines are pivotal, illustrating the types of transformations where this compound could potentially be utilized.
| Drug Candidate/Intermediate | Chiral Building Block/Method | Key Transformation | Yield | Enantiomeric/Diastereomeric Purity |
| Alogliptin Intermediate ((R)-3-amino-1-Boc-piperidine) | 1-Boc-3-piperidone | Asymmetric transamination | >99% | >99% ee |
| Niraparib Intermediate ((S)-3-phenylpiperidine) | Acyclic amine | Enantioselective δ C-H cyanation | - | 99% es |
| nNOS Inhibitor Intermediate | Boc-protected 4,6-dimethylaminopyridine | Multi-step synthesis involving chiral resolution | ~10% (overall) | High |
Table 1: Examples of Chiral Amine Applications in Pharmaceutical Synthesis
Construction of Complex Chiral Heterocyclic Scaffolds (e.g., Pyrrolidines, Piperidines, Oxindoles, Thiadiazoles)
Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products and medicinal chemistry. The enantioselective synthesis of these structures is a major focus of organic chemistry. Chiral amines serve as crucial starting materials or catalysts in these syntheses.
Pyrrolidines and Piperidines: The synthesis of substituted chiral piperidines can be achieved through methods like exocyclic chirality-induced condensation reactions. rsc.org These methods often employ chiral primary amines to induce stereoselectivity. The vinyl group in this compound offers a handle for further functionalization or ring-closing metathesis reactions, making it a potentially valuable precursor for complex pyrrolidine and piperidine (B6355638) derivatives. mdpi.comorganic-chemistry.org
Oxindoles: Chiral 3-substituted 3-amino-2-oxindoles are privileged structures in medicinal chemistry. beilstein-journals.org Their synthesis is often accomplished through enantioselective additions to isatin (B1672199) imines, a process that can be catalyzed by chiral organocatalysts or involve chiral nucleophiles. scispace.comnih.gov A chiral amine could be incorporated as the nucleophile or as part of the catalyst to direct the stereochemical outcome.
Thiadiazoles: 1,3,4-Thiadiazole derivatives are known for a wide range of biological activities, including anticancer and antimicrobial properties. nih.govgavinpublishers.com While many synthetic routes to thiadiazoles start from thiosemicarbazides and carboxylic acids, the incorporation of a chiral center can be achieved by using a chiral carboxylic acid or a chiral amine derivative in the synthesis. mdpi.com
The table below provides examples of synthetic routes to these chiral heterocyclic scaffolds.
| Heterocyclic Scaffold | Synthetic Method | Chiral Source | Yield | Stereoselectivity |
| Substituted NH-piperidines | Nitroalkene/amine/enone condensation | Chiral primary amine | up to 92% | >95% ee |
| 3-Amino-2-oxindoles | aza-Morita–Baylis–Hillman reaction | β-isocupreidine catalyst | 48-83% | 95-98% ee |
| Pyrrolidines | N-heterocyclization of primary amines with diols | Chiral amine-derived iridacycle complex | Good to excellent | High |
| 2-Amino-1,3,4-thiadiazoles | One-pot from thiosemicarbazide (B42300) and carboxylic acid | N/A (chiral precursor would be needed) | - | - |
Table 2: Synthesis of Chiral Heterocyclic Scaffolds
Precursor in the Development of Chiral Ligands for Asymmetric Catalysis (e.g., Josiphos Ligands via Ferrocene (B1249389) Derivatives)
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the development of effective chiral ligands is central to this field. Josiphos ligands are a class of highly successful and widely used diphosphine ligands in asymmetric catalysis. wikipedia.org They are particularly known for their application in industrial processes, such as the synthesis of the herbicide (S)-metolachlor. wikipedia.org
The synthesis of Josiphos ligands typically starts from ferrocene and utilizes a chiral building block known as Ugi's amine, which is (R)- or (S)-[1-(dimethylamino)ethyl]ferrocene. nih.govchemrxiv.org This key intermediate is then functionalized to introduce the phosphine (B1218219) groups. While Ugi's amine is a chiral amine, it is structurally distinct from this compound. The literature does not prominently feature this compound as a direct precursor for the synthesis of Josiphos ligands. However, the broader field of chiral ligand synthesis is vast, and chiral amines are frequently used as the backbone or stereodirecting group in various ligand families. The presence of both a chiral center and a versatile vinyl group in this compound makes it a candidate for the development of novel ligand architectures.
Contributions to Agrochemistry and Fine Chemical Synthesis
The principles of chirality are as important in agrochemistry as they are in pharmaceuticals, as often only one enantiomer of a pesticide or herbicide possesses the desired biological activity. A prime example is the herbicide metolachlor, where the (S)-enantiomer is significantly more active than the (R)-enantiomer. The large-scale production of (S)-metolachlor is a landmark achievement in industrial asymmetric catalysis, often employing a Josiphos-type ligand. wikipedia.org As discussed previously, the link between these ligands and this compound is not direct. However, the demand for enantiomerically pure agrochemicals continues to drive research into new chiral building blocks and synthetic methodologies.
In the realm of fine chemical synthesis, chiral amines are indispensable for producing a wide variety of enantiomerically pure compounds that serve as intermediates for more complex targets. The synthesis of the heterocyclic scaffolds mentioned in section 4.2 are themselves examples of fine chemical synthesis. The versatility of this compound, with its potential for derivatization at both the amine and the double bond, makes it a valuable tool for the fine chemical industry.
Utilization in Material Science Applications
The application of chiral molecules in material science is a growing field, with potential uses in areas such as chiral polymers, liquid crystals, and nonlinear optics. Chiral amines can be incorporated into polymer backbones or as side chains to induce chirality, which can affect the material's properties, such as its ability to selectively recognize other chiral molecules or to interact with polarized light.
Currently, there is limited specific information in the scientific literature detailing the use of this compound in material science applications. However, the presence of a polymerizable vinyl group makes it a plausible candidate for the synthesis of chiral polymers. By polymerizing this compound or its derivatives, it would be possible to create macromolecules with a chiral amine functionality, which could have interesting properties for applications in chiral separations or as chiral catalysts immobilized on a solid support.
Role in Asymmetric Catalysis
(S)-But-3-EN-2-amine or its Derivatives as Chiral Catalysts or Co-catalysts
Chiral amines are fundamental in organocatalysis, and derivatives of this compound are no exception. They can participate in various activation modes, including the formation of enamines and the engagement in hydrogen bonding interactions, to facilitate enantioselective reactions.
One of the powerful strategies in asymmetric catalysis is the use of dual activation, where both the nucleophile and the electrophile are simultaneously activated by a catalyst or a combination of catalysts. mdpi.comdntb.gov.ua In the context of enamine catalysis, a primary or secondary amine catalyst, such as a derivative of this compound, reacts with a carbonyl compound to form a nucleophilic enamine intermediate. mdpi.com Concurrently, a hydrogen-bonding co-catalyst can activate the electrophile, bringing the two reacting partners into a highly organized, chiral transition state. mdpi.comdntb.gov.ua This synergistic activation enhances both reaction rates and stereoselectivity. mdpi.com For instance, a bifunctional catalyst containing both an amine moiety and a hydrogen-bond donor group can effectively control the approach of the reactants, leading to high enantiomeric excess in the final product. mdpi.com
The activation of hydrogen peroxide by a chiral primary amine catalyst in cooperation with a ketone co-catalyst represents another innovative approach. nih.gov In this system, the amine participates in its typical enamine catalytic cycle with a β-ketocarbonyl substrate, while also reacting with the ketone to form a ketimine. This ketimine then reacts with hydrogen peroxide to generate an oxaziridine intermediate, which serves as the effective oxidizing agent for the enamine, leading to highly enantioselective α-hydroxylation. nih.gov
Derivatives as Chiral Ligands in Transition Metal-Mediated Processes
The true versatility of this compound is showcased when its derivatives are employed as chiral ligands in transition metal-catalyzed reactions. By coordinating to a metal center, these ligands create a chiral environment that directs the stereochemical course of the reaction.
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a direct route to chiral molecules from prochiral olefins, ketones, and imines. nih.govacs.org Derivatives of this compound can be elaborated into more complex chiral ligands, such as phosphoramidites or other P,N-ligands, which are highly effective in iridium- and rhodium-catalyzed hydrogenations. sigmaaldrich.com For example, iridium complexes of chiral phosphine (B1218219) ligands are particularly effective for the asymmetric hydrogenation of challenging substrates like unactivated internal alkenes to produce chiral amines with high enantioselectivity. nih.gov Similarly, rhodium catalysts bearing chiral diphosphine ligands have a long history of success in the enantioselective hydrogenation of various functionalized olefins.
The table below illustrates the application of transition metal catalysts with chiral ligands in the asymmetric hydrogenation of various substrates.
Palladium-catalyzed asymmetric allylic substitution is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The stereochemical outcome of these reactions is heavily dependent on the nature of the chiral ligand. Derivatives of this compound can be incorporated into various ligand scaffolds, such as P,N or N,N-bidentate ligands, which have proven to be effective in these transformations. researchgate.net These ligands create a well-defined chiral pocket around the palladium center, allowing for excellent control over the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. mdpi.com
Copper-catalyzed asymmetric conjugate addition is a widely used method for the formation of carbon-carbon bonds. researchgate.net Chiral ligands derived from this compound can be used to control the stereochemistry of the addition of organometallic reagents to α,β-unsaturated carbonyl compounds. sigmaaldrich.com For instance, phosphoramidite (B1245037) ligands, which can be synthesized from chiral amines, have been successfully employed in copper-catalyzed conjugate additions, affording products with high enantiomeric excess. sigmaaldrich.com
Chiral ligands derived from this compound have also found application in asymmetric alkylation and alkynylation reactions. In copper-catalyzed asymmetric A3 (aldehyde-alkyne-amine) coupling reactions, chiral P,N-ligands can be used to generate optically active propargylamines with high enantioselectivity. mdpi.com These propargylamines are valuable building blocks for the synthesis of nitrogen-containing heterocycles. mdpi.com Furthermore, chiral salen-type ligands, which can be prepared from chiral diamines, have been used in the phase-transfer-catalyzed asymmetric alkylation of α-amino acids. nih.gov
The following table summarizes the use of chiral ligands in various asymmetric C-C and C-N bond-forming reactions.
Stereocontrol Mechanisms in Chiral Catalysis
The mechanism of stereocontrol in catalysis involving derivatives of this compound is multifaceted and depends on the specific reaction and catalytic system. In organocatalysis, the chiral amine or its enamine intermediate can form a sterically hindered environment that directs the approach of the electrophile. mdpi.com Hydrogen bonding interactions between the catalyst and the substrates can further rigidify the transition state, leading to enhanced stereoselectivity. mdpi.com
In transition metal catalysis, the chiral ligand coordinates to the metal center and creates a chiral pocket. The steric and electronic properties of the ligand dictate the geometry of the metal complex and, consequently, the facial selectivity of the reaction. For example, in the asymmetric alkynylation of isatins catalyzed by a zinc complex with a chiral bis(sulfonamide)-diamine ligand, the stereochemical outcome is determined by the specific coordination of the isatin (B1672199) and the alkynylzinc species to the chiral catalyst. researchgate.net The precise arrangement of the substrates within the chiral environment of the catalyst ensures that the addition occurs from a specific face, leading to the formation of one enantiomer in excess. researchgate.net
Mechanistic Elucidation and Computational Studies
Kinetic Investigations of Reaction Pathways
Kinetic studies are crucial for understanding the rates and mechanisms of chemical reactions involving chiral amines like (S)-but-3-en-2-amine. While specific kinetic data for this compound are not extensively detailed in isolation, valuable insights can be drawn from studies of analogous amine reactions, such as the dehydrocoupling of amine-boranes.
In the rhodium-catalyzed dehydrocoupling and dehydropolymerization of amine-boranes, kinetic data suggest that similar mechanisms are operative for different substrates. A key feature identified in these reactions is an induction period, which leads to the generation of the active catalyst. Following this period, the catalysis often exhibits saturation kinetics, which can be modeled using a Michaelis-Menten type steady-state approximation. nih.gov This indicates that the active catalyst reversibly binds the amine-borane substrate. nih.gov
Table 1: Kinetic Parameters in Amine-Borane Dehydrocoupling
| Kinetic Feature | Observation | Implication | Reference |
|---|---|---|---|
| Saturation Kinetics | Michaelis-Menten type behavior observed during catalysis. | The active catalyst reversibly binds the amine-borane substrate. | nih.gov |
| Turnover-Limiting Step | N-H activation is proposed to be rate-determining. | Breaking the N-H bond is the slowest step in the catalytic cycle. | nih.gov |
| Kinetic Isotope Effect (KIE) | A KIE of 2.1 ± 0.2 was measured. | Supports the proposal of N-H activation as the turnover-limiting step. | nih.gov |
| Catalyst Concentration Dependence | Half-order dependence on total Rh concentration. | Suggests a rapid equilibrium between a dimeric resting state and a monomeric active catalyst. | ed.ac.uk |
Identification and Characterization of Reaction Intermediates and Transition States
The identification of transient species such as reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. wikipedia.org Computational studies, particularly Density Functional Theory (DFT), have become indispensable for characterizing these fleeting structures.
In the palladium-catalyzed amination of 3-butene-2-ol, a reaction closely related to the functionalization of this compound, DFT calculations have successfully mapped out the energetic profile and identified key intermediates. nih.govresearchgate.net A critical intermediate in this catalytic cycle is the π-(allyl)-Pd species, which is formed through the oxidative addition of the allylic alcohol to the palladium catalyst. researchgate.net The subsequent nucleophilic attack by the amine proceeds through distinct transition states, which dictate the stereochemical outcome of the product. The structures of these transition states, such as TSI-IIb-R and TSI-IIb-S, have been visualized and their relative energies calculated to explain the observed enantioselectivity. nih.govfrontiersin.org
In the context of amine-borane dehydrocoupling, in situ studies and kinetic evidence support the formation of a Rh-amido-borane intermediate as the active catalyst. nih.govacs.org An alternative Rh(III) hydrido-boryl complex was also synthesized and characterized but was ultimately discounted as a key intermediate based on kinetic studies. nih.govacs.org The proposed mechanism involves the dehydrogenation of an additional amine-borane molecule by the putative amido-borane species to form an amino-borane monomer (H2B=NRH), which then undergoes insertion to propagate the polymer chain. nih.govacs.org
Application of Density Functional Theory (DFT) in Reaction Mechanism Analysis
Density Functional Theory (DFT) has emerged as a powerful computational tool for analyzing reaction mechanisms, offering a favorable balance between accuracy and computational cost. rsc.orgmdpi.com It allows for the detailed investigation of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally. rsc.org
A prime example of its application is the study of the palladium-catalyzed amination of 3-butene-2-ol with methylaniline. nih.govfrontiersin.org DFT calculations were employed to explore the factors influencing the high regio- and stereoselectivity of this reaction. The study revealed that the steric hindrance between the substrate and the catalyst's ligand is a critical factor. nih.govresearchgate.netfrontiersin.org By modeling the reaction in tetrahydrofuran (B95107) (THF), which was experimentally determined to be the optimal solvent, researchers could construct a detailed free energy profile. nih.govfrontiersin.org This profile showed that the energy barrier for the nucleophilic attack leading to the (R)-configuration product was lower than that for the (S)-configuration, explaining the experimentally observed product preference. researchgate.net These computational results underscore how DFT can provide a deep, molecular-level understanding of how a catalyst controls reaction outcomes. nih.govfrontiersin.org
Molecular Modeling and Docking Studies for Stereochemical Rationalization
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second, forming a stable complex. mdpi.com In the context of stereoselective synthesis, these methods are invaluable for rationalizing how a chiral catalyst or reagent interacts with a substrate to favor the formation of one stereoisomer over another. biointerfaceresearch.comunar.ac.id
Docking studies can calculate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), between a ligand (substrate) and a receptor (catalyst or enzyme). mdpi.com A lower binding energy typically indicates a more stable complex and a more favorable interaction. mdpi.com By comparing the binding energies of different substrate-catalyst diastereomeric complexes, researchers can predict which reaction pathway is energetically favored, thus rationalizing the observed stereoselectivity.
For a reaction involving this compound, docking studies could be used to model its interaction with a chiral catalyst. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds or steric clashes, within the transition state models for the formation of different product stereoisomers. This information helps in understanding the origins of stereochemical control and can guide the design of more effective and selective catalysts. unar.ac.id
Table 2: Illustrative Data from a Hypothetical Docking Study
| Diastereomeric Transition State Model | Calculated Binding Energy (kcal/mol) | Key Interactions | Predicted Major Product |
|---|---|---|---|
| Pro-(R) Complex | -8.5 | Hydrogen bond with catalyst's hydroxyl group; favorable steric fit. | (R)-Product |
| Pro-(S) Complex | -6.2 | Steric clash between substrate's methyl group and catalyst's phenyl ring. |
Note: This table is for illustrative purposes to demonstrate the type of data generated from docking studies and does not represent actual experimental results for this compound.
Insights into Catalytic Cycles and Origins of Enantioselectivity
Understanding the complete catalytic cycle is essential for explaining the efficiency and selectivity of a reaction. The origins of enantioselectivity in asymmetric catalysis are often traced to differences in the activation energies of diastereomeric transition states.
In the palladium-catalyzed amination of 3-butene-2-ol, DFT studies provide a clear picture of the catalytic cycle and the source of enantioselectivity. nih.govresearchgate.net The cycle begins with the formation of a π-(allyl)-Pd intermediate. The amine nucleophile can then attack this intermediate from two different directions, leading to the (R) or (S) product. The chiral ligand on the palladium catalyst creates a distinct chiral environment. researchgate.net This environment causes significant steric hindrance for one of the attack trajectories while favoring the other. nih.govfrontiersin.org The transition state for the favored pathway is consequently lower in energy, leading to the preferential formation of one enantiomer. researchgate.net
Similarly, in the dehydropolymerization of amine-boranes catalyzed by [Rh(Xantphos)]+, the proposed catalytic cycle involves several key steps. acs.org An induction period generates the active Rh-amido-borane catalyst. This species then dehydrogenates a molecule of the amine-borane to create the "real monomer," an amino-borane (H2B=NMeH). nih.govacs.org This monomer subsequently undergoes insertion into the Rh-amido bond, propagating the polymer chain. This process represents a chain-growth mechanism, where factors like catalyst loading and the presence of H2 can influence the molecular weight of the resulting polymer. ed.ac.ukacs.org
Mechanistic Studies of Dehydrocoupling and Dehydropolymerization (where applicable to amine-boranes)
The dehydrocoupling and dehydropolymerization of amine-boranes is a significant process for forming B-N bonds and synthesizing polyaminoboranes, with H2 as the only byproduct. ed.ac.ukwikipedia.org Mechanistic studies have provided a detailed framework for these reactions, particularly when using transition metal catalysts.
Using rhodium-based catalysts like the [Rh(Xantphos)]+ fragment, a detailed mechanistic picture for the dehydropolymerization of H3B·NMeH2 has been established. nih.govacs.org The process is not a living polymerization, and it involves a chain-growth mechanism where the polymer chain extends from the metal center. acs.org An important finding is that increased catalyst loadings lead to lower-molecular-weight polymers, while the use of H2 can act as a chain transfer agent, also resulting in shorter polymer chains. nih.govacs.org Conversely, solvents like THF can attenuate chain transfer, leading to the formation of longer polymers. nih.gov
Heterogeneous catalysts, such as skeletal nickel, have also been employed for the dehydrocoupling of various amine-borane adducts. nih.gov For example, the catalytic dehydrocoupling of Me2NH·BH3 yields the cyclic dimer [Me2N-BH2]2. In contrast, the reaction with MeNH2·BH3 can produce either the cyclic triborazane [MeNH-BH2]3 under catalytic conditions or high molecular weight poly(methylaminoborane) when stoichiometric amounts of nickel are used. nih.gov These studies highlight how the nature of the amine-borane substrate and the catalyst loading can direct the reaction towards either small cyclic oligomers or long-chain polymers. nih.gov
Table 3: Products of Skeletal Ni-Catalyzed Amine-Borane Dehydrocoupling
| Amine-Borane Substrate | Ni Loading | Major Product | Reference |
|---|---|---|---|
| Me₂NH·BH₃ | 5 mol % | [Me₂N-BH₂]₂ (Dimer) | nih.gov |
| MeNH₂·BH₃ | Catalytic | [MeNH-BH₂]₃ (Cyclic Triborazane) | nih.gov |
| MeNH₂·BH₃ | Stoichiometric | [MeNH-BH₂]n (Polymer, Mw = 78,000 Da) | nih.gov |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry, offering unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei. Its application to (S)-But-3-EN-2-amine allows for detailed structural confirmation and purity analysis.
High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HMBC, HSQC) for Structural Elucidation
One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides foundational data for structural elucidation. For this compound, the ¹H NMR spectrum is expected to display characteristic signals corresponding to its distinct proton environments. The methyl group (CH₃) adjacent to the chiral center at C2 typically appears as a doublet due to coupling with the methine proton. The methine proton (CH) at C2 is observed as a multiplet, influenced by coupling to the methyl group and potentially the amine protons. The amine protons (NH₂) usually present as a broad signal, whose position can vary with solvent and concentration. The terminal vinyl group (CH=CH₂) exhibits signals in the olefinic region, with the vinylic proton (=CH) appearing as a multiplet and the geminal vinylic protons (=CH₂) showing distinct signals due to coupling with each other and the adjacent vinylic proton, often observed around δ 4.8-5.8 ppm.
The ¹³C NMR spectrum reveals the carbon skeleton. For this compound, four distinct carbon signals are anticipated. The C2 carbon, bonded to the nitrogen atom, typically resonates in the range of δ 50-55 ppm. The methyl carbon (C1) appears at a higher field, around δ 20-25 ppm. The vinylic carbons are observed in the olefinic region, with the terminal methylene (B1212753) carbon (=CH₂) resonating around δ 115-120 ppm and the internal vinylic carbon (=CH) at a slightly downfield position, around δ 135-140 ppm.
Application for Stereochemical Assignment and Purity Determination
Determining the stereochemistry at the chiral center (C2) and assessing the enantiomeric purity of this compound often requires specialized NMR methods. When dealing with enantiomers, the use of chiral shift reagents or chiral solvating agents can induce distinct chemical shifts for each enantiomer by forming transient diastereomeric complexes. The integration of these resolved signals allows for the precise quantification of enantiomeric excess (ee). Alternatively, derivatization with a chiral reagent can convert the enantiomers into diastereomers, which can then be distinguished using standard NMR techniques.
NMR spectroscopy is also a highly effective tool for purity assessment. The presence of any impurities will manifest as additional signals in the NMR spectra. By comparing the integrated intensities of these impurity signals relative to the signals of this compound, the sample's purity can be accurately determined, ensuring the quality of the compound.
Investigation of Solvent Effects in NMR Spectroscopy
The choice of deuterated solvent can significantly impact NMR spectral parameters, including chemical shifts and coupling constants, due to variations in polarity and hydrogen-bonding interactions. For amines like this compound, the amine group can engage in hydrogen bonding with protic solvents or even trace water. This interaction can lead to downfield shifts of the amine protons and the adjacent methine proton at C2, and may also influence observed coupling constants. Investigating the spectral behavior in different solvents, such as CDCl₃ versus DMSO-d₆, can provide further structural insights by revealing the extent of hydrogen bonding and exchange processes, thereby aiding in signal assignment and understanding the electronic environment of the molecule.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing critical information about the molecular weight, elemental composition, and structural features of a compound through its fragmentation patterns.
High-Resolution Mass Spectrometry for Accurate Mass and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) offers exceptional precision in mass measurements, typically to within a few parts per million (ppm). This accuracy is crucial for unequivocally determining the elemental composition of molecular ions or fragment ions. For this compound, with a molecular formula of C₄H₉N, the calculated monoisotopic mass is 71.0735 Da. HRMS analysis, often employing techniques like Electrospray Ionization (ESI) in positive ion mode, would aim to detect the protonated molecular ion [M+H]⁺. A measured mass of approximately 72.0814 Da would strongly support the molecular formula C₄H₁₀N⁺, thereby confirming the elemental composition of the compound. This precision is essential for positively identifying the synthesized molecule and differentiating it from compounds with similar nominal masses but different elemental formulas.
Fragmentation Pattern Analysis for Detailed Structural Information
The fragmentation patterns observed in mass spectra provide valuable clues about the structural integrity of this compound. Electron Ionization (EI) typically induces extensive fragmentation, yielding a characteristic fingerprint. For an allylic amine like this compound, common fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond adjacent to the amine group. For this molecule, cleavage of the C1-C2 bond would lead to the loss of a methyl radical (•CH₃), forming an ion at m/z 58 ([CH₃CH=CH₂NH₂]⁺ or a rearranged species).
Cleavage of the C-C bond in the alkyl chain: Cleavage of the C3-C4 bond can result in the formation of a fragment ion corresponding to [CH₃CHNH₂]⁺ at m/z 44.
Loss of neutral molecules: Fragments can also arise from the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or methylamine (B109427) (CH₃NH₂). Loss of an NH₂ radical from the molecular ion would yield a fragment at m/z 56 ([CH₃CH=CH₂]⁺).
The electron ionization mass spectrum of but-3-en-2-amine (B3051532) exhibits a prominent molecular ion at m/z 71, with significant fragment ions observed at m/z 58 (loss of CH₃) and m/z 44. Analyzing the relative abundances of these fragment ions, alongside the molecular ion, helps confirm structural features such as the presence of the allylic system and the amine functionality, thereby reinforcing the assigned structure.
Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) for Trace Analysis and Quantification of Derivatized Amines
Derivatization Strategies: Primary amines can be derivatized by reacting them with reagents that introduce a more easily ionizable or detectable functional group. For instance, benzoyl chloride can react with the amine group of this compound to form an N-benzoyl derivative, which typically exhibits improved ionization in electrospray ionization (ESI) and enhanced retention on reversed-phase columns acs.orgnih.govnsf.govfigshare.com. Other derivatization agents, such as those found in commercial kits like AccQ-Tag, are also utilized for amine analysis chemrxiv.org. These derivatization steps are crucial for achieving detection limits in the picomolar to nanomolar range, making them ideal for trace analysis acs.orgnih.govnsf.govfigshare.com.
UHPLC-ESI-MS/MS Analysis: Following derivatization, the sample is injected into a UHPLC system, which separates the analytes based on their physicochemical properties. The separated compounds are then introduced into a mass spectrometer via ESI, a soft ionization technique that efficiently generates ions. Tandem mass spectrometry (MS/MS) allows for highly selective detection by monitoring specific precursor-product ion transitions, thereby minimizing interference from the sample matrix. This targeted approach significantly enhances specificity and sensitivity, enabling the accurate quantification of this compound, even at very low concentrations.
Table 1: Typical UHPLC-ESI-MS/MS Parameters for Derivatized Amines
| Parameter | Description/Value |
| Derivatization Agent | Benzoyl chloride, AccQ-Tag reagent, etc. |
| UHPLC Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase | Gradient elution with aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Ionization Mode | Electrospray Ionization (ESI) - Positive mode is typical for amines. |
| MS/MS Detection | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions of the derivatized analyte. |
| Sensitivity | Detection Limits (LODs) typically in the pM to nM range. |
| Application | Trace analysis, quantification in complex matrices, reaction monitoring. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy can confirm the presence of its characteristic amine and alkene functionalities.
Characteristic Absorption Bands:
N-H Stretching: As a primary amine, this compound is expected to exhibit two distinct absorption bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations libretexts.orgorgchemboulder.comlibretexts.orgrockymountainlabs.comutdallas.eduprojectguru.in.
N-H Bending (Scissoring): A band in the 1550–1650 cm⁻¹ range is characteristic of the N-H bending vibration in primary amines orgchemboulder.com.
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 2850–2950 cm⁻¹ region libretexts.org. The presence of the alkene will also contribute =C-H stretching bands typically around 3020–3080 cm⁻¹ libretexts.org.
C=C Stretching: The alkene double bond is expected to show a characteristic, often weak, absorption band in the 1620–1680 cm⁻¹ range libretexts.org.
C-N Stretching: The aliphatic C-N stretching vibration for amines typically occurs in the 1000–1250 cm⁻¹ region libretexts.orgorgchemboulder.com.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group / Bond | Expected IR Absorption (cm⁻¹) | Band Type/Description |
| N-H Stretch (Primary) | 3300–3500 | Two bands (asymmetric and symmetric) |
| =C-H Stretch (Alkene) | 3020–3080 | Characteristic of vinyl C-H |
| C-H Stretch (Aliphatic) | 2850–2950 | From CH₃ and CH₂ groups |
| N-H Bend (Scissoring) | 1550–1650 | Characteristic of primary amines |
| C=C Stretch (Alkene) | 1620–1680 | Typically weak |
| C-N Stretch (Aliphatic) | 1000–1250 | Characteristic of aliphatic amines |
Chiral Analytical Techniques
The chirality of this compound necessitates specialized analytical methods to determine its enantiomeric purity and absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers mdpi.comchromatographyonline.comyakhak.orgphenomenex.comeijppr.comuma.es. This method relies on the use of chiral stationary phases (CSPs) that possess chiral selectors capable of forming transient diastereomeric complexes with the enantiomers of the analyte. These complexes exhibit differential stability and, consequently, different retention times on the column.
Chiral Stationary Phases (CSPs) for Amines: A variety of CSPs are available, with polysaccharide-based phases being particularly effective for the separation of chiral amines chromatographyonline.comyakhak.orgphenomenex.comeijppr.com. Examples include columns derived from cellulose (B213188) or amylose, such as Chiralpak® and Chiralcel® series, which offer diverse selectivity based on their chemical modifications chromatographyonline.comyakhak.orgphenomenex.com. The selection of an appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers chromatographyonline.comyakhak.orgphenomenex.comresearchgate.net.
Enantiomeric Excess (ee) Determination: Once the enantiomers of this compound are separated, their relative proportions can be determined by integrating the peak areas. The enantiomeric excess (ee) is calculated using the formula:
This allows for the precise quantification of the stereochemical purity of the sample uma.esacs.orgnih.govgoogle.com.
Table 3: Common Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type / Brand | Common Phases | Typical Mobile Phase Modes | Suitability for Amines |
| Polysaccharide-based | Chiralpak® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IL; Chiralcel® OD-H, OJ-H, OB-H, OD, OG, OZ | Normal Phase, Polar Organic, Reversed Phase | High |
| Pirkle-type | Various | Normal Phase | Moderate |
| Macrocyclic | Macrocyclic antibiotic-based | Normal Phase, Reversed Phase | Moderate to High |
| Ligand Exchange | Various | Normal Phase | Moderate |
Marfey's Method and its Variants for Stereochemical Analysis
Marfey's method is a widely used derivatization technique for determining the stereochemistry of amino acids and other chiral amines mdpi.combiomolther.orgresearchgate.netresearchgate.netjuniperpublishers.comoup.comnih.govnih.govnih.govspringernature.comnih.gov. The core principle involves reacting the chiral analyte with a chiral derivatizing reagent (CDR) to form diastereomers, which can then be separated using conventional reversed-phase HPLC on an achiral column.
Derivatization Process: The most common Marfey's reagent is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent mdpi.combiomolther.orgresearchgate.netresearchgate.netjuniperpublishers.comoup.comnih.govnih.govnih.govspringernature.comnih.govnih.gov. When this compound reacts with FDAA, it forms two diastereomeric derivatives: one from the (S)-amine and L-FDAA, and another from the (R)-amine (if present) and L-FDAA. These diastereomers have different physical properties, including retention times on an HPLC column.
Analysis and Stereochemical Assignment: The derivatized mixture is analyzed by reversed-phase HPLC. The separation of the diastereomers allows for the determination of the enantiomeric composition of the original sample. By comparing the retention times of the diastereomeric products to known standards or by understanding the derivatization mechanism, the absolute configuration of the original amine can be assigned mdpi.comresearchgate.netresearchgate.netjuniperpublishers.comnih.govnih.govspringernature.comnih.govmdpi.com. Variants of Marfey's reagent, such as FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucine amide), can offer improved resolution or sensitivity in certain cases mdpi.comresearchgate.net.
Table 4: Marfey's Derivatization Reaction
| Reactant 1 | Reactant 2 (Marfey's Reagent) | Product(s) | Separation Method | Analysis |
| This compound | FDAA (L-FDAA) | Diastereomeric Amides | RP-HPLC | Determination of enantiomeric ratio/purity |
| (R)-But-3-EN-2-amine | FDAA (L-FDAA) | Diastereomeric Amides (different from above) | RP-HPLC | Determination of enantiomeric ratio/purity |
| If a racemic mixture is present: this compound + (R)-But-3-EN-2-amine + L-FDAA → (S)-amine-L-FDAA diastereomer + (R)-amine-L-FDAA diastereomer |
Ultraviolet/Visible (UV/Vis) Spectroscopy in Reaction Monitoring and Mechanism Studies
UV/Vis spectroscopy is a valuable tool for monitoring chemical reactions in real-time, provided that reactants, intermediates, or products exhibit absorption in the UV-Vis spectrum. The absorbance is directly proportional to the concentration of the absorbing species, allowing for kinetic studies and mechanistic investigations nih.govsmacgigworld.comspectroscopyonline.com.
Chromophoric Properties: this compound contains an alkene (C=C) functional group, which acts as a chromophore, typically absorbing in the UV region (around 180-220 nm for simple alkenes) due to π→π* transitions libretexts.orgbspublications.net. The amine group, with its lone pair of electrons on the nitrogen atom, can also influence the electronic transitions, potentially shifting absorption maxima or increasing molar absorptivity, especially if conjugation occurs or if the amine participates in charge-transfer interactions smacgigworld.combspublications.netuoa.gr.
Reaction Monitoring and Mechanism Studies: During a reaction involving this compound, changes in the UV-Vis spectrum over time can indicate the progress of the reaction. For example, if the amine is consumed or converted into a product with different UV absorption characteristics, the spectral profile will change accordingly nih.govspectroscopyonline.comacs.org. By tracking the absorbance at specific wavelengths, reaction rates can be determined, and mechanistic pathways can be elucidated, such as the formation of imine intermediates or other conjugated species nih.govspectroscopyonline.comuoa.gracs.org. The influence of pH on the absorption spectrum of amines can also be relevant in certain reaction environments smacgigworld.combspublications.net.
Future Research Directions and Perspectives
Development of Novel and More Efficient Asymmetric Synthetic Routes to (S)-But-3-EN-2-amine and its Derivatives
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. francis-press.comnih.gov While methods for producing chiral amines exist, future research will focus on developing more efficient, selective, and scalable asymmetric routes.
A primary area of investigation involves the advancement of asymmetric organocatalysis . beilstein-journals.org This field has emerged as a powerful tool for creating chiral molecules without relying on traditional metal catalysts. nih.govnih.gov Future work will likely explore new chiral Brønsted acids, hydrogen-bond donors (like thioureas and squaramides), and enamine/iminium activation strategies to synthesize this compound and related structures with higher precision and under milder conditions. nih.govbeilstein-journals.org The development of bifunctional catalysts, which can activate multiple components of a reaction simultaneously, represents a particularly promising avenue. beilstein-journals.org
Transition metal catalysis also remains a fertile ground for innovation. francis-press.com Research is expected to focus on designing novel chiral ligands for metals such as rhodium, iridium, and palladium to improve the enantioselectivity of reactions like asymmetric hydrogenation, amination, and carbene insertion. francis-press.com The synergy between transition metal catalysis and organocatalysis is another emerging area that could lead to unprecedented catalytic systems for chiral amine synthesis. francis-press.com
Furthermore, the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS), continues to be refined. nih.govresearchgate.net This reagent has proven exceptionally reliable for the asymmetric synthesis of a wide array of amines. nih.govresearchgate.net Future efforts will aim to develop next-generation auxiliaries that are more atom-economical and easier to remove, further streamlining the synthetic process.
| Synthetic Strategy | Focus Area | Potential Advancements |
| Asymmetric Organocatalysis | Development of novel catalysts | Higher enantioselectivity, milder reaction conditions, broader substrate scope. beilstein-journals.orgbeilstein-journals.org |
| Transition Metal Catalysis | Design of new chiral ligands | Improved efficiency in asymmetric hydrogenation and amination reactions. francis-press.com |
| Chiral Auxiliaries | Next-generation reagents | Increased atom economy and simplified purification processes. nih.govresearchgate.net |
Exploration of New Catalytic Applications for this compound Derivatives in Complex Transformations
Beyond its own synthesis, derivatives of this compound hold significant potential as catalysts and ligands in other complex chemical reactions. Chiral amines are foundational to many organocatalytic transformations, acting as precursors to enamines and iminium ions. nih.gov
Future research will likely involve modifying the structure of this compound to create a library of derivatives for use in various asymmetric reactions. For example, these derivatives could be employed as catalysts in:
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds to create new stereocenters. beilstein-journals.orgmdpi.com
Mannich Reactions: Facilitating the aminoalkylation of a carbon acid, a critical reaction for synthesizing β-amino carbonyl compounds. nih.govmdpi.com
Friedel-Crafts Alkylations: Enabling the enantioselective addition of arenes to electrophiles. mdpi.com
The vinyl group in this compound offers a unique handle for creating novel ligand architectures for transition metal catalysis. By functionalizing this group, researchers can synthesize bidentate or polydentate ligands. These new ligands could find applications in a wide range of metal-catalyzed processes, potentially offering unique reactivity and selectivity profiles compared to existing systems. The development of such ligands is a key step toward discovering new catalytic transformations.
Integration of Advanced Computational Chemistry for Predictive Synthesis Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern synthetic chemistry, offering deep insights that complement experimental work. chiralpedia.comadvancedsciencenews.com For the synthesis and application of this compound, computational methods are poised to play an increasingly important role.
Predictive Catalyst Design: By modeling the transition states of catalytic reactions, computational chemists can predict which catalyst structures will afford the highest enantioselectivity. chiralpedia.com This in silico screening dramatically reduces the time and resources required for experimental catalyst development. advancedsciencenews.com For instance, computational tools can help design the next generation of organocatalysts derived from this compound by optimizing their steric and electronic properties for specific transformations.
Mechanistic Elucidation: Understanding the precise mechanism of a reaction is crucial for its optimization. Computational methods can map out entire reaction pathways, identify key intermediates, and explain the origins of stereoselectivity. advancedsciencenews.com This knowledge allows chemists to make rational, rather than empirical, improvements to reaction conditions, leading to higher yields and selectivities. Molecular docking, for example, can predict the binding orientation of a substrate within an enzyme's active site, guiding protein engineering efforts for biocatalytic routes. nih.gov
The synergy between computational modeling and artificial intelligence (AI) is also set to revolutionize synthetic chemistry. nih.govchiralpedia.com Machine learning algorithms can be trained on large datasets of reaction outcomes to predict the success of new reactions and even propose novel synthetic routes, accelerating the pace of discovery.
| Computational Application | Objective | Impact on Research |
| Predictive Catalyst Design | In silico screening of potential catalysts. | Reduces experimental workload and accelerates catalyst development. chiralpedia.comadvancedsciencenews.com |
| Mechanistic Elucidation | Mapping reaction pathways and identifying key intermediates. | Enables rational optimization of reaction conditions for improved outcomes. advancedsciencenews.com |
| Molecular Docking | Predicting substrate-enzyme binding. | Guides protein engineering for enhanced biocatalytic synthesis. nih.gov |
| AI and Machine Learning | Predicting reaction outcomes and proposing new routes. | Accelerates the discovery of novel and efficient synthetic methods. nih.govchiralpedia.com |
Advances in Sustainable and Environmentally Benign Synthetic Methodologies, including Continuous Flow Chemistry and Enhanced Biocatalysis
The principles of green chemistry are increasingly guiding synthetic strategy, demanding processes that are not only efficient but also environmentally responsible. rsc.orgresearchgate.net Future research into the synthesis of this compound will heavily emphasize sustainability.
Enhanced Biocatalysis: The use of enzymes as catalysts offers numerous advantages, including high selectivity, mild reaction conditions (often in water), and reduced waste generation. nih.govnih.gov Amine transaminases (ATAs) and amine dehydrogenases (AmDHs) are particularly relevant for chiral amine synthesis. rsc.orgresearchgate.netfrontiersin.org Future research will focus on:
Protein Engineering: Modifying the structure of existing enzymes to improve their stability, substrate scope, and catalytic efficiency. nih.govresearchgate.net
Enzyme Immobilization: Attaching enzymes to solid supports, which allows for easier separation from the reaction mixture and enables their reuse over multiple cycles. acs.orgresearchgate.net
Continuous Flow Chemistry: In contrast to traditional batch processing, continuous flow systems involve pumping reactants through a reactor where the reaction occurs continuously. whiterose.ac.uk This technology offers several benefits, including enhanced safety, better process control, and higher productivity. acs.org When combined with immobilized biocatalysts, continuous flow reactors can operate for extended periods, providing a highly efficient and sustainable manufacturing platform for chiral amines like this compound. rsc.orgacs.orgresearchgate.net Chemoenzymatic cascades in flow systems, where chemical and biological catalytic steps are combined sequentially, represent a powerful strategy for multi-step syntheses. whiterose.ac.uk
These sustainable methodologies are not merely academic curiosities; they are critical for developing economically viable and environmentally friendly processes suitable for large-scale industrial production. researchgate.netrsc.org
Q & A
Basic: What are the established synthetic routes for (S)-But-3-en-2-amine, and what are their respective advantages?
Answer:
this compound can be synthesized via enantioselective methods such as Pd-catalyzed allylic amination or reductive amination of α,β-unsaturated ketones. For example, Pd-catalyzed reactions enable precise stereocontrol by leveraging chiral ligands (e.g., phosphines or N-heterocyclic carbenes) to direct asymmetric induction . Reductive amination of but-3-en-2-one with chiral amines or enzymes (e.g., transaminases) offers a biocatalytic route with high enantiomeric excess (ee). Key advantages include scalability (Pd catalysis) and mild conditions (biocatalysis). Method validation should include chiral HPLC or circular dichroism to confirm stereochemical integrity .
Basic: How can the stereochemical purity of this compound be confirmed experimentally?
Answer:
Stereochemical purity is validated using:
- Chiral HPLC/GC : Separation of enantiomers on chiral stationary phases (e.g., cellulose- or amylose-derived columns) with comparison to racemic standards.
- Optical Rotation : Measurement of specific rotation ([α]D) against literature values for the (S)-enantiomer.
- NMR with Chiral Solvating Agents : Use of europium-based shift reagents to induce diastereomeric splitting in H or C NMR spectra .
- Vibrational Circular Dichroism (VCD) : Direct assignment of absolute configuration via IR-based asymmetry analysis .
Advanced: How can researchers address contradictions in reactivity data when using this compound in catalytic asymmetric synthesis?
Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or catalyst decomposition. To resolve discrepancies:
Control Experiments : Replicate reactions under identical conditions, ensuring catalyst integrity via techniques like X-ray absorption spectroscopy (XAS).
Statistical Analysis : Apply multivariate analysis (e.g., ANOVA) to identify significant variables affecting ee or yield.
Mechanistic Studies : Use computational tools (DFT calculations) to model reaction pathways and identify steric/electronic bottlenecks .
Data Transparency : Share raw datasets (e.g., via repositories like Zenodo) to enable cross-validation, balancing openness with privacy protocols for proprietary research .
Advanced: What methodological considerations are critical for designing experiments involving this compound to minimize racemization?
Answer:
Racemization risks increase under acidic/basic conditions or elevated temperatures. Mitigation strategies include:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or carbamate groups to stabilize the amine during synthesis.
- Low-Temperature Reactions : Conduct steps at ≤0°C to reduce kinetic energy-driven racemization.
- Inert Atmospheres : Perform reactions under nitrogen/argon to prevent oxidative degradation.
- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediate racemization .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- H NMR : Look for vinyl proton signals (δ 5.2–5.8 ppm, multiplet) and amine protons (δ 1.5–2.5 ppm, broad).
- C NMR : Confirm the allylic carbon (δ 35–45 ppm) and sp carbons (δ 115–130 ppm).
- IR Spectroscopy : Identify N-H stretches (~3300 cm) and C=C stretches (~1640 cm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 86.0964 for CHN) .
Advanced: In kinetic resolution, how does the enantiomeric excess of this compound influence reaction outcomes, and how can this be quantitatively modeled?
Answer:
Enantiomeric excess (ee) directly impacts selectivity in kinetic resolution. The Chen-Evans model relates ee to the selectivity factor ():
Experimental validation requires time-course ee measurements via chiral HPLC. Non-linear regression (e.g., using MATLAB or Python’s SciPy) fits rate constants. Catalyst tuning (e.g., ligand modification) optimizes ratios .
Basic: What are the common derivatives of this compound used in pharmaceutical intermediate synthesis, and what functional groups are typically modified?
Answer:
Key derivatives include:
- Hydrochloride Salts : Enhances stability and solubility for storage (e.g., this compound·HCl) .
- Schiff Bases : Formed via condensation with aldehydes (e.g., benzaldehyde), enabling C-N bond formation in catalytic cycles.
- N-Acyl Derivatives : Acetylation with acetic anhydride protects the amine during multi-step syntheses.
- Chiral Ligands : Incorporation into phosphine or oxazoline frameworks for asymmetric catalysis .
Advanced: How can computational chemistry guide the optimization of this compound’s applications in enantioselective catalysis?
Answer:
- Docking Studies : Predict binding modes of this compound with metal catalysts (e.g., Pd or Rh) using AutoDock Vina.
- Transition State Analysis : Identify stereodetermining steps via Gaussian-based DFT calculations (e.g., B3LYP/6-31G*).
- Machine Learning : Train models on reaction datasets to predict optimal conditions (e.g., solvent, temperature) for maximizing ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
